molecular formula C7H5F4NO4S B6246928 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate CAS No. 2411312-24-6

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate

Cat. No.: B6246928
CAS No.: 2411312-24-6
M. Wt: 275.2
InChI Key:
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Description

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as trifluoromethyl ethers or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the trifluoromethoxy group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(trifluoromethoxy)benzoic acid
  • 4-amino-3-(trifluoromethoxy)phenol
  • 4-amino-3-(trifluoromethoxy)benzaldehyde

Uniqueness

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate stands out due to its unique combination of the trifluoromethoxy group and the fluoranesulfonate moiety.

Properties

CAS No.

2411312-24-6

Molecular Formula

C7H5F4NO4S

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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